

Application Notes: Site-Specific Peptide Labeling Using H-Lys(Fmoc)-OH

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Compound of Interest

Compound Name: **H-Lys(Fmoc)-OH**

Cat. No.: **B613354**

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Introduction

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated molecular probes, targeted therapeutics, and advanced biomaterials. The use of orthogonally protected amino acids is central to this strategy. **H-Lys(Fmoc)-OH**, or more formally $\text{Na}^+-\text{Boc}-\text{N}^{\epsilon}\text{-Fmoc-L-lysine}$, is a key building block that facilitates the precise placement of a label on the lysine side chain. The Na^+ -amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the N^{ϵ} -amino group of the side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective deprotection of the lysine side chain on-resin, leaving other protecting groups intact, thereby opening a reactive site for specific modification.^[1]

This document provides detailed protocols and application data for researchers, scientists, and drug development professionals utilizing **H-Lys(Fmoc)-OH** for site-specific peptide labeling.

Core Applications and Principles

The versatility of the Boc/Fmoc orthogonal strategy enables a wide array of modifications to be introduced at a specific lysine residue within a peptide sequence.

- **Fluorescent Labeling:** The attachment of fluorophores is critical for studying peptide trafficking, localization, protein-protein interactions, and for creating FRET-based protease

activity assays.^{[1][2]} Common dyes like Fluorescein (FAM), TAMRA, and Coumarin can be introduced site-specifically.^{[3][4][5]}

- Biotinylation: Introducing a biotin tag allows for high-affinity binding to avidin or streptavidin, which is widely used for peptide purification, immobilization, and detection in various assays.^{[6][7][8]} The use of pre-formed Fmoc-Lys(Biotin)-OH is also a common alternative strategy.^{[6][7][8]}
- PEGylation: The conjugation of polyethylene glycol (PEG) chains can enhance the solubility, stability, and pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius and protecting them from enzymatic degradation.^{[9][10][11][12][13]}
- Drug Conjugation: Cytotoxic drugs or other therapeutic agents can be attached to peptides for targeted delivery to specific cells or tissues, a key strategy in developing peptide-drug conjugates (PDCs).
- Synthesis of Branched Peptides: The deprotected lysine side chain can serve as an initiation point for the synthesis of a second peptide chain, creating well-defined branched or multi-antigenic peptides (MAPs).^{[14][15]}

Data Presentation

Table 1: Comparison of Orthogonally Protected Lysine Derivatives

The choice of protecting group for the lysine side chain is critical and depends on the overall synthetic strategy. While this document focuses on the use of a Boc-protected N-terminus and an Fmoc-protected Lysine side chain, the more common strategy involves N^{α} -Fmoc protection and an orthogonal side-chain protecting group. The principles of selective deprotection remain the same.

Derivative	Side-Chain Protecting Group	Deprotection Conditions	Key Features & Applications
Fmoc-Lys(Boc)-OH	tert-butyloxycarbonyl (Boc)	Strong acid (e.g., TFA)	Standard for Fmoc SPPS; side chain is deprotected during final cleavage.[14][16][17]
Boc-Lys(Fmoc)-OH	9-fluorenylmethoxycarbonyl (Fmoc)	20% Piperidine in DMF	Allows for on-resin side-chain modification during Boc-based SPPS.[1]
Fmoc-Lys(Dde)-OH	1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)	2% Hydrazine in DMF	Orthogonal to both Fmoc and Boc; ideal for on-resin side-chain labeling and cyclization.[15][18][19][20]
Fmoc-Lys(ivDde)-OH	1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)	2-10% Hydrazine in DMF	More stable than Dde, reducing risk of premature loss, but can be harder to remove.[18][21]
Fmoc-Lys(Mmt)-OH	4-methoxytrityl (Mmt)	1-2% TFA in DCM	Extremely acid-labile; allows for selective deprotection while acid-labile resin linkers remain intact.[21][22]
Fmoc-Lys(Alloc)-OH	Allyloxycarbonyl (Alloc)	Pd(0) catalyst (e.g., Pd(PPh ₃) ₄) and scavenger	Orthogonal to both acid- and base-labile groups; useful in complex syntheses.[9][21]

Fmoc-Lys(N ₃)-OH	Azide (N ₃)	Reduction (e.g., Staudinger ligation) or used directly for "Click Chemistry"	Enables highly specific bioconjugation via CuAAC or SPAAC click chemistry reactions. [23]
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Table 2: Common Labels for Site-Specific Peptide Modification

Label Type	Example Label	Activation Chemistry	Primary Application
Fluorophore	5(6)-Carboxyfluorescein (FAM)	NHS ester, Carbodiimide (HBTU, DIC)	FRET assays, fluorescence microscopy, flow cytometry. [2] [3]
Fluorophore	Tetramethylrhodamine (TAMRA)	NHS ester	FRET, immunofluorescence, bioconjugate preparation. [3]
Affinity Tag	Biotin	NHS ester, Carbodiimide	Affinity purification, detection with streptavidin conjugates, immunoassays. [6] [8]
Polymer	Polyethylene Glycol (PEG)	Carboxylic acid (activated), NHS ester	Improve solubility, increase in vivo half-life, reduce immunogenicity. [9] [11] [13]
Click Handle	Alkyne or Azide	N/A	Bioorthogonal ligation for attaching various probes or molecules post-synthesis. [23]

Visualizations

Experimental and Logical Workflows

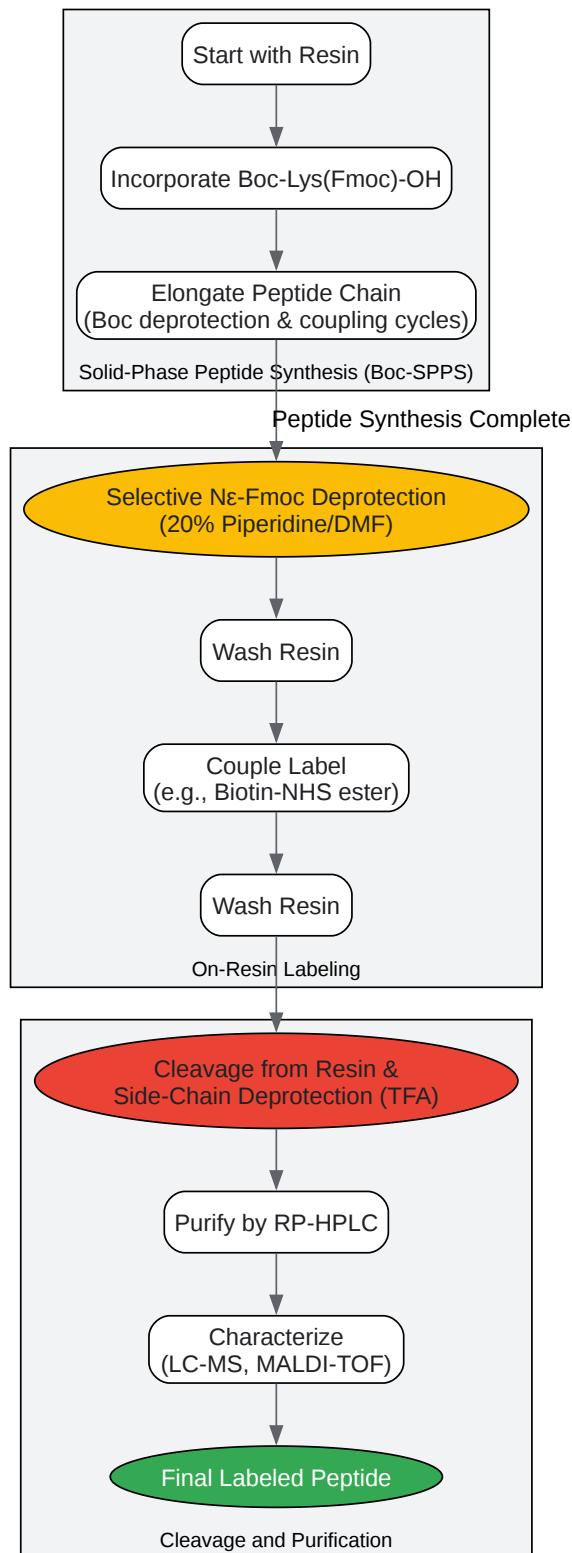


Figure 1: General Workflow for Site-Specific Labeling

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Caption: General workflow for site-specific labeling using Boc-Lys(Fmoc)-OH.

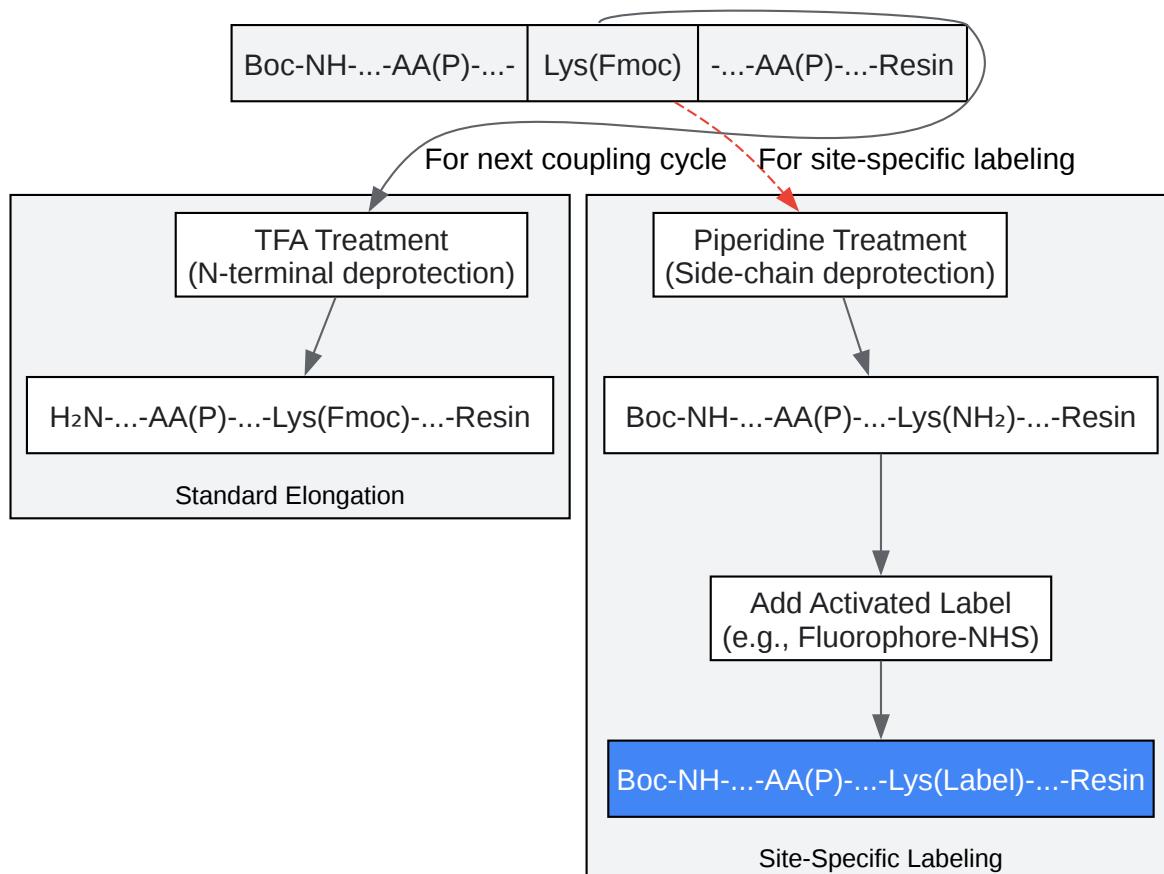


Figure 2: Orthogonal Deprotection Strategy

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Caption: Orthogonal deprotection of Boc (N-terminus) vs. Fmoc (Lys side chain).

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis (SPPS). Adjustments may be necessary for automated synthesizers.

Protocol 1: Solid-Phase Synthesis of Peptide Backbone (Boc Strategy)

This protocol assumes a Boc-based SPPS approach to accommodate the Boc-Lys(Fmoc)-OH building block.

Materials:

- Appropriate resin (e.g., MBHA for C-terminal amide, PAM for C-terminal acid)
- Boc-protected amino acids
- Boc-Lys(Fmoc)-OH
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)
- Coupling reagent: HBTU/HOBt or DIC/HOBt
- 20% (v/v) Piperidine in DMF

Procedure:

- Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
- First Amino Acid Coupling: Couple the first Boc-amino acid to the resin according to standard protocols for the chosen resin type.
- Peptide Elongation Cycle: For each subsequent amino acid:
 - a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, then with 50% TFA in DCM for 20-30 minutes to remove the Na^+ -Boc group.
 - b. Washes: Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x), and DMF (5x).
 - c. Amino Acid Coupling: In a separate vial, pre-activate

the next Boc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and shake for 1-2 hours. d. Wash: Wash the resin with DMF (3x) and DCM (3x).

- Incorporate Boc-Lys(Fmoc)-OH: When the synthesis reaches the desired position for labeling, use Boc-Lys(Fmoc)-OH in the coupling step (Step 3c).
- Complete Synthesis: Continue the elongation cycles until the full peptide sequence is assembled.

Protocol 2: On-Resin Selective Deprotection and Labeling

Materials:

- Peptide-resin from Protocol 1
- 20% (v/v) Piperidine in DMF
- Label of choice (e.g., Biotin-NHS ester, 5(6)-FAM-NHS ester), 3-5 equivalents
- DMF, DMSO (if needed for solubility)
- DIPEA

Procedure:

- Resin Preparation: After completing the peptide synthesis, wash the peptide-resin with DMF (5x).
- Selective N ϵ -Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Shake the vessel for 3 minutes, then drain. c. Add a fresh aliquot of 20% piperidine/DMF and shake for an additional 20 minutes.[24]
- Washing: Wash the resin extensively with DMF (at least 5x) to remove all traces of piperidine. This is critical to prevent side reactions. Then wash with DCM (3x) and DMF (3x).

- Label Coupling: a. Dissolve the activated label (e.g., Biotin-NHS ester, 3-5 eq.) in DMF (or a DMF/DMSO mixture). Add DIPEA (6-10 eq.). b. Add the label solution to the peptide-resin. c. Shake the reaction vessel at room temperature for 2-4 hours, or overnight if the reaction is sluggish. Protect from light if using a photosensitive label.
- Final Washes: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents. Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

- Labeled peptide-resin from Protocol 2
- Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive)
- Cold diethyl ether
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Mass spectrometer (e.g., LC-MS or MALDI-TOF)

Procedure:

- Cleavage: a. Place the dry, labeled peptide-resin in a reaction vessel. b. Add the cleavage cocktail (approx. 10 mL per gram of resin). c. Shake at room temperature for 2-3 hours.^[25] This step cleaves the peptide from the resin and removes all remaining side-chain protecting groups (e.g., Boc, tBu, Trt).
- Peptide Precipitation: a. Filter the resin and collect the TFA filtrate containing the peptide. b. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the pellet with cold ether two more times.

- Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
- Purification: a. Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a suitable solvent like aqueous acetic acid). b. Purify the peptide using preparative RP-HPLC with a suitable gradient of Mobile Phase B.[26] c. Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure, labeled product.
- Lyophilization & Characterization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder. Confirm the final identity and purity by high-resolution mass spectrometry.

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